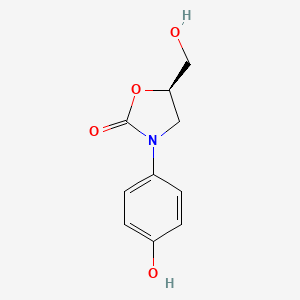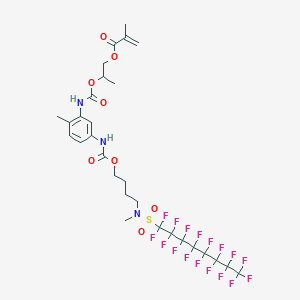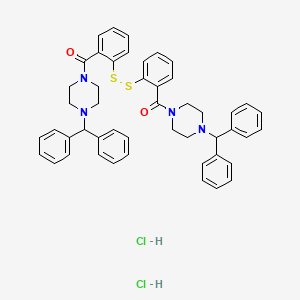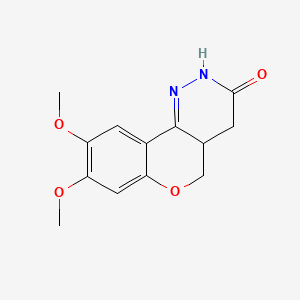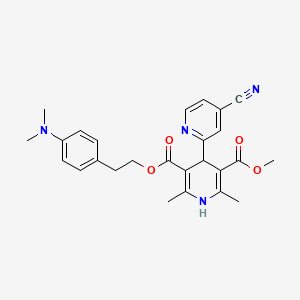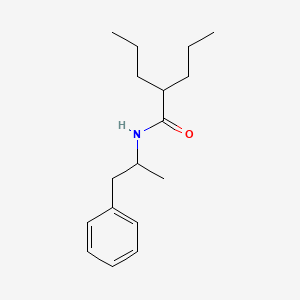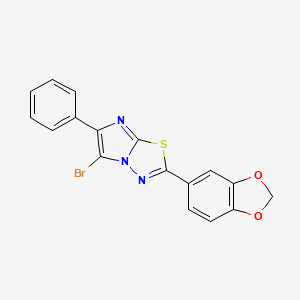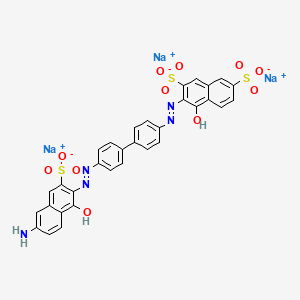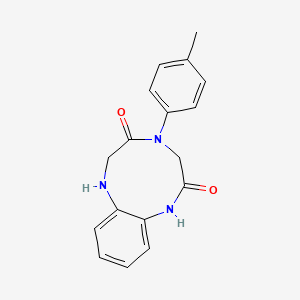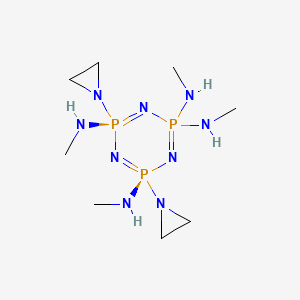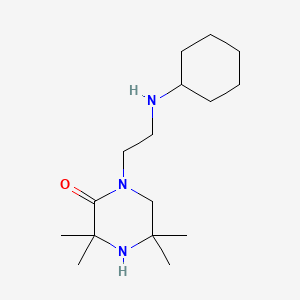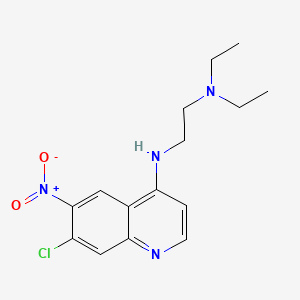
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is a synthetic compound belonging to the quinoline family. This compound is known for its potential applications in various fields, including medicinal chemistry and antimicrobial research. The presence of the chloro, diethylamino, and nitro groups in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This reaction is followed by the treatment of intermediates with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving solvents like ethanol, methanol, or dichloromethane, and may require catalysts or specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield 7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-aminoquinoline, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
科学研究应用
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antimalarial properties.
Biology: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or antimalarial effects . The exact pathways and molecular targets may vary depending on the specific application and the organism being studied.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacokinetic properties.
Amodiaquine: A derivative of chloroquine with enhanced activity against certain strains of malaria.
Uniqueness
7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, differentiates it from other quinoline derivatives, potentially offering unique mechanisms of action and applications.
属性
CAS 编号 |
78806-23-2 |
|---|---|
分子式 |
C15H19ClN4O2 |
分子量 |
322.79 g/mol |
IUPAC 名称 |
N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C15H19ClN4O2/c1-3-19(4-2)8-7-18-13-5-6-17-14-10-12(16)15(20(21)22)9-11(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
InChI 键 |
XUILFOYTCOSWCT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


